molecular formula C19H22N2O2 B5712391 N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide

N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide

Cat. No. B5712391
M. Wt: 310.4 g/mol
InChI Key: ATBCQBMACKOXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 2012 by a team of researchers at the pharmaceutical company Pfizer. Since then, MMB-2201 has gained popularity among researchers for its potential applications in scientific research.

Mechanism of Action

N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in regulating various physiological processes. When this compound binds to these receptors, it activates a series of signaling pathways that ultimately lead to the physiological effects associated with the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to develop new drugs that target these receptors. However, one limitation of this compound is its potential for abuse and dependence, which can make it difficult to use in certain types of research.

Future Directions

There are many potential future directions for research on N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide, including the development of new drugs that target the endocannabinoid system, the study of its effects on various medical conditions, and the investigation of its potential for abuse and dependence. Additionally, researchers may explore alternative synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzoyl chloride with 2-aminophenylbutyric acid to form the intermediate product, which is then reacted with 2-amino-4-methylphenylacetamide to yield the final product, this compound.

Scientific Research Applications

N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide has been used extensively in scientific research for its potential applications in studying the endocannabinoid system and its effects on the human body. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.

properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBCQBMACKOXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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